Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. [] It is classified as a bactericidal antibiotic, meaning it kills bacteria rather than simply inhibiting their growth. [] In scientific research, amikacin serves as a valuable tool for studying bacterial resistance mechanisms, exploring novel drug delivery systems, and investigating the interplay between antibiotics and host cells.
Amikacin is derived from kanamycin A through a process of acylation. It belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. Amikacin is particularly effective against various Gram-negative bacteria, including those resistant to other aminoglycosides like gentamicin and tobramycin. It is commonly used in clinical settings for treating severe infections caused by organisms such as Pseudomonas aeruginosa and Acinetobacter baumannii .
The synthesis of amikacin involves several steps starting from kanamycin A. The process typically includes:
Recent patents have described novel methods to improve yields and reduce costs by optimizing reaction conditions and using less expensive solvents . For instance, one method emphasizes the use of water as the sole solvent during acylation to enhance selectivity and yield.
The molecular formula of amikacin is with a molecular weight of approximately 585.6 g/mol . Its structure comprises:
The three-dimensional conformation allows amikacin to effectively bind to bacterial ribosomes, which is critical for its function.
Amikacin participates in various chemical reactions primarily related to its antibacterial activity:
The primary mechanism of action for amikacin involves:
Additionally, it has been suggested that aminoglycosides may also generate reactive oxygen species that contribute to bacterial cell death.
Amikacin exhibits several notable physical and chemical properties:
Amikacin has several important applications in medicine:
The discovery of amikacin emerged as a direct response to the escalating prevalence of enzymatic antibiotic resistance in the 1960s–1970s. Researchers at the Japanese pharmaceutical company Sankyo (now Daiichi Sankyo) first synthesized amikacin in 1972 through targeted modification of kanamycin A, aiming to create a molecule refractory to common aminoglycoside-modifying enzymes (AMEs) [1] [5]. This innovation occurred during a critical period when resistance to gentamicin, tobramycin, and kanamycin increasingly compromised therapeutic options for severe Gram-negative infections.
Amikacin received United States Food and Drug Administration approval in 1984 and entered clinical use shortly thereafter in the United Kingdom and other countries [1] [9]. Its adoption marked a paradigm shift in managing nosocomial infections caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae species resistant to earlier aminoglycosides. The strategic timing of amikacin’s introduction coincided with the emergence of multidrug-resistant tuberculosis (MDR-TB), positioning it as a critical second-line agent against Mycobacterium tuberculosis complex strains resistant to isoniazid and rifampicin [5] [8] [9].
Table 1: Key Milestones in Semisynthetic Aminoglycoside Development
Year | Event | Significance |
---|---|---|
1971 | Amikacin patented | Structural innovation: AHB side chain addition to kanamycin A backbone |
1976 | Commercial introduction of amikacin | First broad-spectrum aminoglycoside refractory to most modifying enzymes |
1984 | FDA approval (United States) | Formal adoption for Gram-negative sepsis and complex infections |
2018 | Liposomal amikacin inhalation suspension FDA approval | Novel delivery for Mycobacterium avium complex lung disease |
The semisynthetic approach pioneered with amikacin catalyzed subsequent developments, including isepamicin (1988) and plazomicin (approved 2018), though amikacin remains the most widely utilized globally [5] [9]. Its inclusion on the World Health Organization’s List of Essential Medicines underscores its enduring therapeutic value in an era of escalating antimicrobial resistance [9].
Amikacin’s chemical designation is (2S)-4-Amino-N-[(2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxybutanamide (C₂₂H₄₃N₅O₁₃) [9]. Its core structure retains the 2-deoxystreptamine (2-DOS) ring characteristic of 4,6-disubstituted aminoglycosides, shared with kanamycin A. The critical structural innovation is the covalent attachment of the L-(−)-γ-amino-α-hydroxybutyryl (AHB) side chain to the N1 amino group of the 2-DOS ring via an amide linkage [5] [7] [9].
Figure 1: Structural Comparison of Kanamycin A and Amikacin
Kanamycin A: 2-DOS ring linked to: - 6-amino-6-deoxy-D-glucose (Ring I) at 4-position - 3-amino-3-deoxy-D-glucose (Ring II) at 6-position Amikacin: Kanamycin A + - AHB moiety at N1 of 2-DOS
This singular modification confers profound biochemical advantages:
Consequently, amikacin maintains potent activity against many bacterial strains expressing resistance to gentamicin, tobramycin, and kanamycin. Its minimal inhibitory concentrations (MICs) typically remain low against Enterobacteriaceae (0.5–8 μg/mL) and Pseudomonas aeruginosa (1–16 μg/mL), even where resistance to other aminoglycosides is prevalent [3] [5] [9].
Amikacin’s resilience against enzymatic inactivation solidifies its role as a critical agent for multidrug-resistant (MDR) Gram-negative infections. Its clinical significance manifests across several domains:
Gram-negative Bacilli: Amikacin exhibits reliable activity against MDR Pseudomonas aeruginosa, extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae, carbapenem-resistant Acinetobacter baumannii, and Enterobacter spp. [1] [3] [9]. Surveillance data frequently shows susceptibility rates exceeding 80–90% for these pathogens in regions with high resistance to other aminoglycosides [10]. Notably, its concentration-dependent bactericidal activity synergizes with β-lactams (e.g., carbapenems, piperacillin-tazobactam) or fluoroquinolones for severe sepsis and febrile neutropenia [3] [9].
Mycobacterial Infections: Amikacin forms a backbone of second-line regimens for MDR-TB. The World Health Organization historically classified it as a Group B drug (injectable agent), acknowledging its bactericidal effect against actively replicating Mycobacterium tuberculosis. Recent studies confirm efficacy even at lower doses (8–10 mg/kg) when therapeutic drug monitoring targets a peak concentration/MIC ratio >25–30, achieving culture conversion within one month in 84% of patients [8] [9]. It also remains vital for treating non-tuberculous mycobacterial (NTM) infections caused by Mycobacterium avium complex, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum [3] [9].
Novel Formulations: The 2018 approval of liposomal amikacin for inhalation (Arikayce®) exemplifies amikacin’s evolving significance. This formulation delivers high drug concentrations directly to lung alveoli, overcoming systemic toxicity barriers for chronic Mycobacterium avium complex infections. In phase III trials, liposomal amikacin plus background regimen tripled culture conversion rates versus background regimen alone (29% vs. 9%) at six months [6] [9].
Table 2: Amikacin Resistance Mechanisms and Clinical Prevalence
Resistance Mechanism | Primary Enzymes | Impact on Amikacin | Clinical Prevalence |
---|---|---|---|
Aminoglycoside Acetyltransferases | AAC(6')-Ib | High-level resistance | Common (esp. in Enterobacteriaceae) |
Aminoglycoside Phosphotransferases | APH(3′)-IIIa, APH(2'')-Ia | Variable (lower than other aminoglycosides) | Moderate |
Aminoglycoside Nucleotidyltransferases | ANT(4')-IIa | Minimal effect | Low |
16S rRNA Methyltransferases | ArmA, RmtB, RmtC | High-level class-wide resistance | Increasing in Pseudomonas/Acinetobacter |
Efflux Pumps/Reduced Uptake | MexXY-OprM (Pseudomonas) | Moderate MIC elevation | Variable |
Despite rising resistance via 16S rRNA methyltransferases (e.g., ArmA, RmtB) which confer high-level resistance to all aminoglycosides, amikacin retains broader utility than older agents. Its strategic use—guided by susceptibility testing and therapeutic drug monitoring—remains essential in antimicrobial stewardship programs combating MDR pathogens worldwide [5] [8] [10]. Ongoing research explores amikacin derivatives and potentiators (e.g., efflux pump inhibitors) to extend its clinical lifespan against increasingly resistant bacteria [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7